
N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide is a chemical compound with the molecular formula C14H18N2O2. It is commonly referred to as 'MOAA' and is a member of the azocane family of compounds. MOAA has been the subject of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of MOAA is not fully understood, but it is believed to work by forming stable nanoparticles that can penetrate cell membranes and deliver drugs to targeted areas. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MOAA has been shown to have low toxicity and is generally well-tolerated in animal studies. It has been shown to enhance the bioavailability of drugs and to have anti-inflammatory and anti-cancer effects. However, further research is needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MOAA is its ability to form stable nanoparticles, which can improve drug delivery and enhance the solubility of poorly soluble drugs. Additionally, it has low toxicity and is well-tolerated in animal studies. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to determine its full potential.
Orientations Futures
There are several potential future directions for research on MOAA. One area of interest is its potential use as a drug delivery system for poorly soluble drugs. Additionally, further research is needed to fully understand its mechanism of action and to investigate its potential use as an anti-inflammatory agent and cancer treatment. MOAA may also have applications in other fields, such as materials science and nanotechnology. Overall, MOAA is a promising compound with many potential applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
MOAA can be synthesized through a multi-step process involving the reaction of 2-methylphenylamine with 2-chloroacetyl chloride to form N-(2-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with sodium azide to form N-(2-methylphenyl)-2-(2-azidoacetyl)acetamide. Finally, MOAA is obtained by reducing the azide group with hydrogen gas in the presence of a palladium catalyst.
Applications De Recherche Scientifique
MOAA has been studied for its potential use as a drug delivery system due to its ability to form stable nanoparticles. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for improving drug delivery. Additionally, MOAA has been investigated for its potential use as an anti-inflammatory agent and as a treatment for cancer.
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-13-8-5-6-9-14(13)17-15(19)12-18-11-7-3-2-4-10-16(18)20/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBOKLPRWPMBPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCCCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-(2-oxoazocan-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

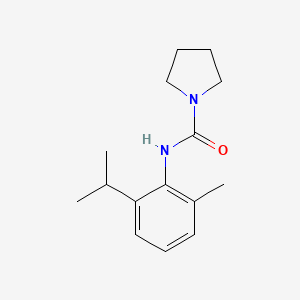




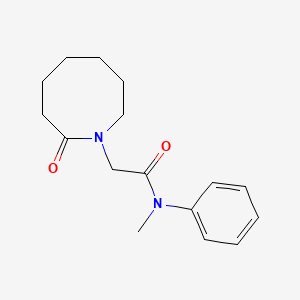
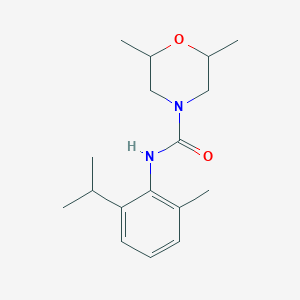
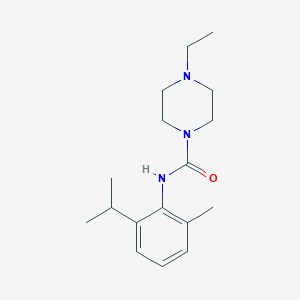

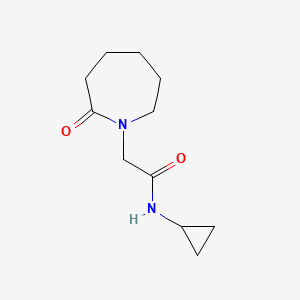
![N-[(2-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512861.png)


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)